molecular formula C10H6ClNO2 B13944856 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- CAS No. 20583-44-2

1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-

Cat. No.: B13944856
CAS No.: 20583-44-2
M. Wt: 207.61 g/mol
InChI Key: MQDUGZKSWGCSEX-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is an N-substituted phthalimide derivative characterized by a chloroethenyl (-CH₂-CH₂Cl) group at the 2-position. The chloroethenyl substituent introduces both steric and electronic effects, influencing reactivity, stability, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20583-44-2

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

2-(2-chloroethenyl)isoindole-1,3-dione

InChI

InChI=1S/C10H6ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-6H

InChI Key

MQDUGZKSWGCSEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics. Another approach involves the use of transition metal-catalyzed reactions, such as the [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes .

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Source
2-(2-chloroethenyl)- -CH₂-CH₂Cl C₁₀H₆ClNO₂ 207.61* High polarity, reactive double bond Inferred
2-(2-chlorophenyl)- () -C₆H₄Cl C₁₄H₈ClNO₂ 265.67 High retention time (19.189 min), stable
2-ethenyl- (N-vinylphthalimide, ) -CH=CH₂ C₁₀H₇NO₂ 173.17 Lower polarity, higher volatility
2-[2-(4-methylpiperazinyl)ethyl]- () -CH₂CH₂N(CH₃)C₄H₈N C₁₅H₂₀Cl₂N₃O₂ 273.33 Hydrochloride salt, enhanced solubility

Notes:

  • The chloroethenyl derivative’s molecular weight is calculated based on its formula.
  • The 2-(2-chlorophenyl)- analog exhibits superior stability (evidenced by high GC-MS retention time) compared to the ethenyl variant .

Stability and Reactivity

  • The 2-(2-chlorophenyl)- analog’s high GC-MS retention time (19.189 min) suggests greater stability than the ethenyl variant (4.773 min) .

Key Research Findings

  • Substituent Impact : Halogenation (e.g., Cl) enhances biological activity (e.g., COX inhibition) but may reduce volatility .
  • Synthetic Flexibility : The isoindole dione core allows diverse functionalization, enabling applications in pharmaceuticals (COX inhibitors) and materials science (polysilsesquioxanes) .

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-, also known by its CAS number 20583-44-2, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C₁₀H₈ClNO₂
  • Molecular Weight : 209.63 g/mol
  • Melting Point : 82-84 °C
  • Boiling Point : 328.2 °C
  • Density : 1.383 g/cm³
  • LogP : 1.459

Biological Activities

Research indicates that derivatives of isoindole-1,3-dione exhibit a range of biological activities, including:

1. Antioxidant Activity

Studies have shown that isoindole derivatives can scavenge free radicals and enhance antioxidant defenses in cells. This property is beneficial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Isoindole derivatives have demonstrated significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. For instance, researchers observed that certain derivatives could modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .

3. Cholinesterase Inhibition

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of acetylcholine. In vitro studies reported IC50 values ranging from 10 to 140 µM for AChE inhibition .

Case Study 1: Neuroprotective Effects

A study evaluated six new isoindole derivatives for their inhibitory effects on AChE and BuChE using molecular docking and dynamic simulations. The most effective derivative showed an IC50 value of 1.12 µM against AChE, indicating strong potential as a neuroprotective agent .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of isoindole derivatives against various bacterial strains. The compounds exhibited significant activity, particularly against Gram-positive bacteria, suggesting their potential as antimicrobial agents .

The biological activity of 1H-Isoindole-1,3(2H)-dione is attributed to its ability to interact with various molecular targets:

  • Cholinergic System : By inhibiting cholinesterases, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
  • Inflammatory Pathways : It modulates signaling pathways associated with inflammation, reducing the expression of pro-inflammatory mediators.

Summary of Findings

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX-2/iNOS
Cholinesterase InhibitionAChE/BuChE inhibition
AntibacterialDisruption of bacterial cell walls

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